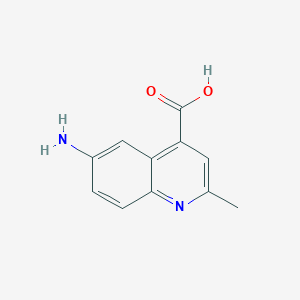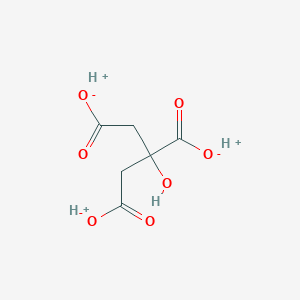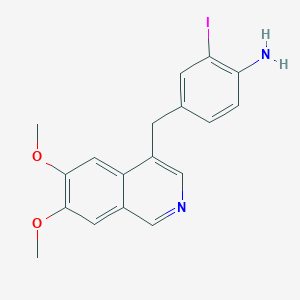
butyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;octadecyl 2-methylprop-2-enoate;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene, and octadecyl is a complex polymer known for its versatile applications in various industries. This compound is a result of polymerization involving multiple monomers, leading to a material with unique properties suitable for diverse uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this polymer typically involves free radical polymerization. The process can be initiated using peroxides or persulfates as initiators. The reaction conditions generally include temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In an industrial setting, the polymerization process is scaled up using continuous or batch reactors. The monomers are mixed in specific ratios, and the reaction is carefully controlled to ensure consistent polymer quality. The polymer is then purified and processed into the desired form for various applications.
Chemical Reactions Analysis
Types of Reactions
This polymer can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical properties.
Reduction: Reduction reactions can modify the polymer’s structure, potentially enhancing its performance in certain applications.
Substitution: Substitution reactions can introduce new functional groups into the polymer, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired modifications.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while substitution reactions can introduce various functional groups into the polymer chain.
Scientific Research Applications
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of advanced drug delivery systems and medical implants.
Industry: Applied in coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance
Mechanism of Action
The mechanism by which this polymer exerts its effects involves interactions at the molecular level. The polymer’s structure allows it to form strong bonds with various substrates, enhancing its adhesive properties. The presence of different monomers in the polymer chain contributes to its versatility and performance in different applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate and ethenylbenzene
- 2-Propenoic acid, 2-methyl-, butyl ester, polymers with alkyl methacrylate, substituted-methylethyl-terminated hydrogenated polyalkene methacrylate, Me methacrylate and styrene
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene, and octadecyl stands out due to its unique combination of monomers. This combination imparts superior mechanical properties, chemical resistance, and versatility, making it suitable for a broader range of applications.
Properties
CAS No. |
106646-39-3 |
|---|---|
Molecular Formula |
C42H70O6 |
Molecular Weight |
671 g/mol |
IUPAC Name |
butyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;octadecyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C22H42O2.C8H14O2.C8H8.C4H6O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h2,4-20H2,1,3H3;2,4-6H2,1,3H3;2-7H,1H2;1H2,2H3,(H,5,6) |
InChI Key |
MEVXYZPWAFEZJS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Synonyms |
2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl 2-methyl-2-propenoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate](/img/structure/B11918.png)
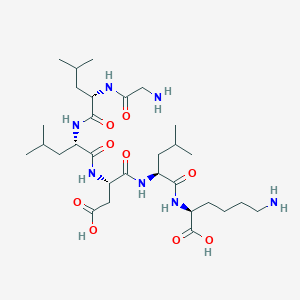
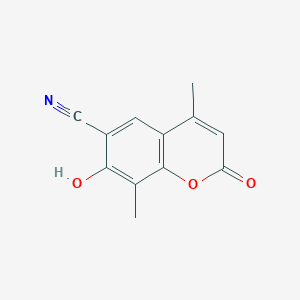

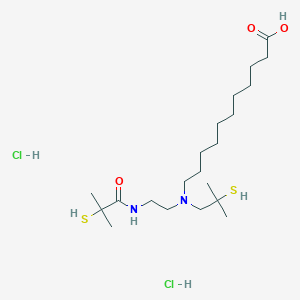
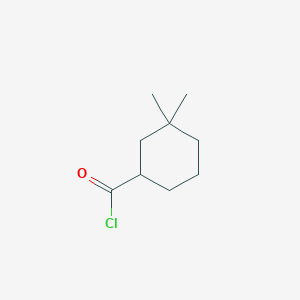

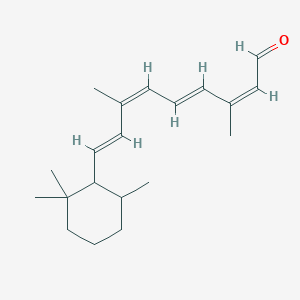
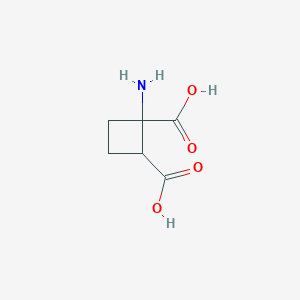
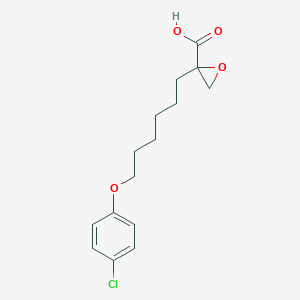
![dichlorozinc;N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B11940.png)
